molecular formula C5H11ClN2O2 B1456506 Morpholine-3-carboxylic acid amide hydrochloride CAS No. 1101822-34-7

Morpholine-3-carboxylic acid amide hydrochloride

Cat. No. B1456506
M. Wt: 166.6 g/mol
InChI Key: UXLHIHZQLXTZSC-UHFFFAOYSA-N
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Description

Morpholine-3-carboxylic acid amide hydrochloride is a chemical compound with the CAS Number: 1101822-34-7 . It has a molecular weight of 166.61 .


Molecular Structure Analysis

The InChI code for Morpholine-3-carboxylic acid amide hydrochloride is 1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of Morpholine-3-carboxylic acid amide hydrochloride include a molecular weight of 166.61 .

Scientific Research Applications

Synthesis and Peptidomimetic Chemistry

Morpholine-3-carboxylic acid amide derivatives are synthesized for their applications in peptidomimetic chemistry. A study by Sladojevich et al. (2007) outlines a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This synthesis facilitates the incorporation of morpholine-based amino acids into peptide chains, allowing for the exploration of novel peptidomimetics with potentially unique biological activities (Sladojevich, Trabocchi, & Guarna, 2007).

Antihypoxic Activity

Research into the antihypoxic properties of morpholine-3-carboxylic acid amide hydrochloride has been conducted, with Ukrainets et al. (2014) exploring its potential as an antioxidant. The study synthesized and tested various N-R-amides for their solubility and antihypoxic effects, identifying several compounds that exhibited significant antihypoxic activities. These findings suggest that morpholine-3-carboxylic acid amide hydrochlorides may have potential therapeutic applications in conditions where hypoxia is a concern (Ukrainets, Mospanova, & Davidenko, 2014).

Synthesis of Amides

The synthesis of morpholine amides from acid chlorides using diisobutyl(amino)aluminum has been reported by Park et al. (2013), offering a mild and efficient method for the production of these compounds. This technique highlights the versatility of morpholine amides as intermediates in organic synthesis, potentially useful in the development of pharmaceuticals and agrochemicals (Park, Shin, & An, 2013).

Ugi Reaction in Synthesis

Zhu et al. (2010) demonstrated the use of the Ugi reaction for synthesizing morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity. This method underscores the utility of morpholine-3-carboxylic acid amide derivatives in constructing complex molecular architectures, further emphasizing their role in medicinal chemistry and drug discovery efforts (Zhu, Chen, Liang, Li, Pan, & Chen, 2010).

Iridium-Catalyzed Asymmetric Allylic Alkylation

Sempere et al. (2019) explored the use of morpholine ketene aminal as an amide enolate surrogate in iridium-catalyzed asymmetric allylic alkylation reactions. This innovative approach facilitates the synthesis of γ,δ-unsaturated β-substituted morpholine amides, which can be further elaborated into various functionalized compounds. The research highlights the potential of morpholine-3-carboxylic acid amide derivatives in asymmetric synthesis and organic transformation (Sempere, Alfke, Rössler, & Carreira, 2019).

Safety And Hazards

Morpholine-3-carboxylic acid amide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

morpholine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLHIHZQLXTZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-3-carboxylic acid amide hydrochloride

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 3-(aminocarbonyl)morpholine-4-carboxylate (0.48 g, 2.085 mmol) was taken up in 4 M HCl in dioxane (5 mL, 10.00 mmol) and maintained at room temperature overnight. The solvent was removed in vacuo to afford the title compound as a pale yellow solid.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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